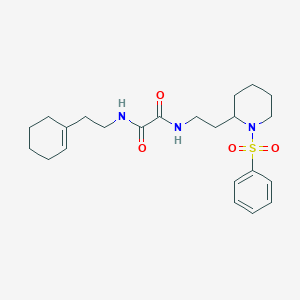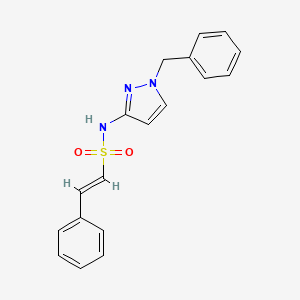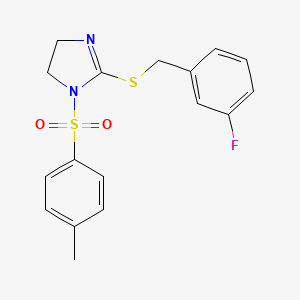
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Mécanisme D'action
The mechanism of action of Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate is not fully understood. However, studies have shown that it can interact with various enzymes and proteins, such as DNA topoisomerase II and tubulin. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to have antifungal activity and to inhibit the growth of various fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have potential applications in various scientific research fields. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in the development of new pharmaceutical compounds. Additionally, future research could investigate the use of this compound as a fluorescent probe for the detection of metal ions.
Méthodes De Synthèse
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-5-nitropyridine with ethyl chloroformate in the presence of a base. The resulting compound is then reduced using a palladium catalyst to obtain Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate.
Applications De Recherche Scientifique
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate has potential applications in various scientific research fields. It has been used as a precursor for the synthesis of various pharmaceutical compounds, such as antifungal and anticancer agents. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5-7(9(13)14-2)3-6(4-12)8(10)11-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPWETVASNZBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2878781.png)
![1-[4-[3-(Difluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2878782.png)





![2,4-Diamino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/no-structure.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2878792.png)
amino]-1H-pyrrole-2,5-dione](/img/structure/B2878794.png)
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2878795.png)